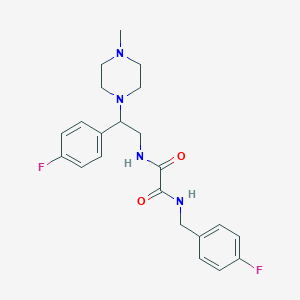
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26F2N4O2 and its molecular weight is 416.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS: 877632-21-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H26F2N4O3, with a molecular weight of 468.5 g/mol. The compound features a complex structure that includes a fluorobenzyl group, a piperazine moiety, and an oxalamide linkage, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H26F2N4O3 |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 877632-21-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorinated groups enhances lipophilicity and stability, which can facilitate better binding affinity to biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, studies have shown that derivatives with similar structures can inhibit enzymes involved in cancer pathways, such as tyrosinase and other kinases, leading to reduced cell proliferation in certain cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study assessed the efficacy of oxalamide derivatives in inhibiting cancer cell growth. This compound demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
- Neuropharmacological Effects : The compound's piperazine structure suggests potential activity at neurotransmitter receptors. Preliminary studies indicate that it may influence serotonin and dopamine pathways, which could be beneficial in treating neurological disorders.
- Structure-Activity Relationship (SAR) : Variations in the piperazine substituent and fluorinated groups have been systematically studied to optimize biological activity. For example, increasing the number of fluorine substitutions has been correlated with enhanced binding affinity and selectivity towards specific targets .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N1-(3-chlorobenzyl)-N2-(piperidin-1-yl)oxalamide | 25 | Moderate enzyme inhibition |
| N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide | 15 | Strong anticancer activity |
| N1-(4-fluorobenzyl)-N2-(2-morpholinoethyl)oxalamide | 30 | Neurotransmitter modulation |
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c1-27-10-12-28(13-11-27)20(17-4-8-19(24)9-5-17)15-26-22(30)21(29)25-14-16-2-6-18(23)7-3-16/h2-9,20H,10-15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYEFJCWYBRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













